molecular formula C12H17NS B080370 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 13338-13-1

2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No. B080370
CAS RN: 13338-13-1
M. Wt: 207.34 g/mol
InChI Key: URHIRPNXXQDFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, commonly known as TMB or TMB-8, is a chemical compound that has been extensively used in scientific research. It belongs to the class of benzothiazepines and has been shown to have various physiological and biochemical effects.

Mechanism Of Action

TMB acts as a selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for the release of calcium from intracellular stores. TMB binds to the IP3R and stabilizes it in a closed conformation, thereby inhibiting the release of calcium. This leads to a decrease in the intracellular calcium concentration, which affects various physiological and biochemical processes.

Biochemical And Physiological Effects

TMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of calcium from intracellular stores, which affects calcium signaling pathways. TMB has also been shown to inhibit the formation of actin stress fibers, which affects cell migration and proliferation. Additionally, TMB has been shown to inhibit the release of neurotransmitters, which affects synaptic transmission.

Advantages And Limitations For Lab Experiments

TMB has several advantages for lab experiments. It is a selective inhibitor of the IP3R, which makes it a useful tool for studying calcium signaling pathways. TMB is also membrane-permeable, which allows it to easily enter cells and affect intracellular calcium concentrations. However, TMB has some limitations. It can be toxic to cells at high concentrations, which can affect the results of experiments. Additionally, TMB can affect other calcium channels and receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of TMB in scientific research. One direction is to study the effects of TMB on other calcium channels and receptors. Another direction is to study the effects of TMB on other physiological and biochemical processes. Additionally, the development of new derivatives of TMB with improved selectivity and reduced toxicity could lead to new applications in scientific research.
In conclusion, TMB is a useful tool for studying calcium signaling pathways and has various physiological and biochemical effects. Its advantages and limitations should be carefully considered when designing experiments. Future research on TMB could lead to new insights into the role of calcium in various physiological and biochemical processes.

Synthesis Methods

The synthesis of TMB involves the reaction of 2-aminothiophenol with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of acetic acid and hydrogen peroxide. The reaction yields TMB as a white crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

TMB has been extensively used in scientific research as a tool to study various physiological and biochemical processes. It has been shown to inhibit the release of calcium from intracellular stores, which makes it useful for studying calcium signaling pathways. TMB has also been used to study the role of calcium in the regulation of exocytosis and endocytosis. Additionally, TMB has been used to study the effects of calcium on cell migration and proliferation.

properties

CAS RN

13338-13-1

Product Name

2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine

InChI

InChI=1S/C12H17NS/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,9,13H,8H2,1-3H3

InChI Key

URHIRPNXXQDFFA-UHFFFAOYSA-N

SMILES

CC1CC(SC2=CC=CC=C2N1)(C)C

Canonical SMILES

CC1CC(SC2=CC=CC=C2N1)(C)C

synonyms

2,3,4,5-Tetrahydro-2,2,4-trimethyl-1,5-benzothiazepine

Origin of Product

United States

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